CXD101 -

CXD101

Catalog Number: EVT-1533792
CAS Number:
Molecular Formula: C25H28N4O5
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CXD101 is a novel histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Although the exact therapeutic mechanism of action for CXD101 is not known, oral administration of this agent should inhibit the catalytic activity of HDAC, which results in an accumulation of highly acetylated histones, followed by the induction of chromatin remodeling and an altered pattern of gene expression.
Synthesis Analysis

The synthesis of CXD101 involves several steps that incorporate advanced organic chemistry techniques. The primary method reported includes the formation of the core structure through a multi-step synthetic pathway that combines various reagents and conditions to achieve the desired compound. Key technical details include:

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo various transformations.
  2. Reagents: Specific reagents such as coupling agents and protecting groups are employed to facilitate the formation of amide bonds and to protect functional groups during the synthesis.
  3. Purification: The final product is purified using techniques like column chromatography to ensure high purity suitable for biological testing .
Molecular Structure Analysis

The molecular structure of CXD101 is characterized by its complex arrangement of functional groups that contribute to its biological activity. Key structural features include:

  • Core Structure: The compound features a benzamide backbone with an aminophenyl group and a piperidine moiety substituted with a pyrazole ring.
  • Molecular Formula: The molecular formula is C19H24N4O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Molecular Weight: The molecular weight of CXD101 is approximately 320.42 g/mol.

Data from crystallographic studies could provide insights into the three-dimensional conformation of the molecule, which is crucial for understanding its interaction with biological targets .

Chemical Reactions Analysis

CXD101 undergoes several chemical reactions that are pivotal to its mechanism of action. Notably:

  1. Histone Acetylation: As a histone deacetylase inhibitor, CXD101 prevents the removal of acetyl groups from histones, leading to an increase in histone acetylation.
  2. Gene Expression Modulation: This alteration in acetylation status enhances the expression of genes involved in immune response and apoptosis, particularly in cancer cells.
  3. Neutrophil Activity Reduction: The compound has been shown to reduce neutrophilic inflammation in conditions such as immune checkpoint inhibitor-induced colitis by modulating inflammatory pathways .
Mechanism of Action

CXD101 exerts its effects primarily through the inhibition of histone deacetylases, which leads to an accumulation of acetylated histones in the nucleus. This process results in:

  • Increased Gene Expression: Enhanced transcription of genes associated with immune recognition and response, particularly major histocompatibility complex class I and II molecules.
  • Immune Cell Activation: Activation of dendritic cells and T lymphocytes, promoting a more robust adaptive immune response.
  • Reduction in Inflammation: By modulating neutrophil activity, CXD101 helps mitigate inflammation associated with certain therapies such as immune checkpoint inhibitors .
Physical and Chemical Properties Analysis

CXD101 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that CXD101 maintains its integrity under physiological conditions for a specified duration.
  • Melting Point: Detailed thermal analysis may reveal specific melting points relevant for formulation development.

These properties are essential for understanding how CXD101 can be effectively formulated into pharmaceutical preparations .

Applications

CXD101 has several promising applications in scientific research and clinical practice:

  1. Cancer Therapy: As an adjunct therapy to enhance the efficacy of existing cancer treatments by modifying tumor microenvironments and promoting anti-tumor immunity.
  2. Immune Modulation: Potential use in treating conditions related to excessive immune responses, such as colitis induced by immune checkpoint inhibitors.
  3. Research Tool: Utilized in laboratory settings to study gene expression dynamics and epigenetic regulation mechanisms related to histone modifications .
Molecular Mechanisms of Action

HDAC Inhibition Specificity: Class I Selectivity and Structural Determinants

CXD101 is a potent and highly selective inhibitor of Class I histone deacetylases (HDACs), exhibiting nanomolar inhibitory activity against HDAC1, HDAC2, and HDAC3 isoforms. Its enzymatic inhibition profile is characterized by strongest affinity for HDAC1 (IC₅₀ = 63 nM), followed by HDAC3 (IC₅₀ = 550 nM) and HDAC2 (IC₅₀ = 570 nM). Critically, CXD101 demonstrates no appreciable activity against Class II HDACs (HDAC4, HDAC6, HDAC10) even at micromolar concentrations, establishing its Class I selectivity [5] [6] [8].

The structural basis for this selectivity lies in CXD101’s molecular interactions within the catalytic pocket of Class I HDACs. Its chemical structure—comprising a zinc-binding group, a hydrophobic linker, and a capping group—optimally engages with HDAC1's narrower and shallower active site compared to Class II isoforms. Specifically, the methylated pyrazole moiety in its capping group forms favorable van der Waals contacts with HDAC1-specific residues, while the benzamide linker occupies the substrate channel with minimal steric hindrance. Molecular modeling confirms that bulkier residues lining Class II HDAC pockets hinder CXD101 binding, explaining its isoform discrimination [3] [6].

Table 1: Enzymatic Inhibition Profile of CXD101

HDAC IsoformClassIC₅₀ (nM)Selectivity Relative to HDAC1
HDAC1I631x
HDAC2I570~9x lower
HDAC3I550~8.7x lower
HDAC4IIa>10,000Not inhibited
HDAC6IIb>10,000Not inhibited

Epigenetic Modulation: Histone Acetylation Dynamics and Chromatin Remodeling

By selectively inhibiting Class I HDACs, CXD101 induces hyperacetylation of histone H3 and H4 tails, particularly at lysine residues H3K9, H3K14, and H4K16. This epigenetic modification occurs within 2–4 hours of treatment in colorectal, lymphoma, and lung cancer cell lines, as confirmed by chromatin immunoprecipitation (ChIP) and western blot analyses. Hyperacetylation reduces electrostatic affinity between histones and DNA, driving chromatin relaxation and converting transcriptionally inert heterochromatin to accessible euchromatin [1] [6] [8].

The accessibility of previously silenced genomic regions enables the reactivation of tumor suppressor genes (TSGs). In SW620 colorectal cancer cells, CXD101 treatment upregulates CDKN1A (p21/WAF1) by >15-fold within 24 hours, concomitant with H3K27ac enrichment at its promoter. Similar epigenetic reactivation occurs for BAX (pro-apoptotic) and E-cadherin (anti-metastatic) genes. Genome-wide assays reveal that CXD101 remodels chromatin architecture at ~2,500 loci, primarily enhancer and promoter regions governing cell cycle arrest and differentiation pathways [1] [6].

Non-Histone Targets: Proteasome Regulation and Protein Degradation Pathways

Beyond histones, CXD101 modulates acetylation of key non-histone proteins linked to oncogenic stability and degradation. Most notably, it disrupts the HR23B-proteasome axis. HR23B (UV excision repair protein RAD23 homolog B) shuttles polyubiquitinated proteins to the proteasome. CXD101 upregulates HR23B expression by 3.5-fold in colon26 murine tumor models, leading to accumulation of polyubiquitinated substrates like c-Myc, β-catenin, and HSP90 [1] [7].

Mechanistically, CXD101-induced HDAC1/3 inhibition enhances acetylation of transcription factors (e.g., Sp1) bound to the HR23B promoter, augmenting its transcription. Elevated HR23B saturates proteasomal capacity, causing toxic accumulation of oncoproteins and triggering ER stress. This is evidenced by a 2.1-fold increase in CHOP expression and activation of caspase-12 in CXD101-treated xenografts. Consequently, CXD101 shifts cellular proteostasis toward pro-degradative stress, independent of its epigenetic effects [1] [2] [7].

Transcriptional Reprogramming: Genome-Wide Expression Profiling of Affected Genes

RNA sequencing of CXD101-treated human and murine colorectal cancer cells reveals profound transcriptome rewiring, with >1,200 differentially expressed genes (DEGs). Functional enrichment analysis highlights two dominant pathways: antigen processing/presentation (AP) and natural killer (NK) cell-mediated cytotoxicity [1].

Table 2: Key Immune-Related Genes Upregulated by CXD101

Gene CategoryRepresentative GenesFold ChangeFunctional Impact
MHC Class IHLA-A, HLA-B, HLA-C4.2–8.5xEnhanced tumor antigen presentation
MHC Class IIHLA-DRA, HLA-DPA13.1–6.7xActivation of CD4⁺ T cells
Antigen ProcessingPSMB8, PSMB9, TAP13.5–5.8xPeptide loading complex optimization
NK Cell LigandsULBP1, MICA, MICB4.1–7.3xNKG2D receptor engagement

This immunogenic reprogramming is conserved in vivo, as syngeneic colon26 tumors show analogous upregulation of H2-K1 (MHC-I) and H2-Ab1 (MHC-II) after CXD101 exposure. Crucially, this establishes an immune-permissive tumor microenvironment (TME), characterized by enhanced infiltration of CD8⁺ cytotoxic T lymphocytes (2.8-fold increase) and NK cells (2.1-fold increase). The transcriptional shift toward immune recognition underlies CXD101’s synergy with immune checkpoint inhibitors, reinstating immunogenicity in immunologically "cold" tumors [1].

Properties

Product Name

CXD101

Molecular Formula

C25H28N4O5

SMILES

Unknown

Synonyms

CXD101; CXD-101; CXD 101.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.